molecular formula C13H15N6O2+ B11066283 1,3-Dimethyl-2-[(6-nitro-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methyl]pyridinium

1,3-Dimethyl-2-[(6-nitro-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methyl]pyridinium

Cat. No.: B11066283
M. Wt: 287.30 g/mol
InChI Key: RQYJGPBCFVBJQV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-[(6-nitro-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methyl]pyridinium is a complex organic compound characterized by its unique structure, which includes a pyridinium ring substituted with a nitro-triazolo-pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-[(6-nitro-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methyl]pyridinium typically involves multi-step organic reactions. One common method starts with the preparation of the triazolo[1,5-a]pyrimidine core, which is then functionalized with a nitro group. The final step involves the alkylation of the pyridinium ring with the triazolo-pyrimidinyl intermediate under controlled conditions, such as using a strong base and an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-[(6-nitro-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methyl]pyridinium can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The methyl groups on the pyridinium ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities and understand the underlying mechanisms.

Medicine

In medicine, the compound or its derivatives could be investigated for potential therapeutic applications. For example, its ability to interact with specific biological targets could make it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or conductivity. It could also be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-2-[(6-nitro-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methyl]pyridinium exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the triazolo-pyrimidinyl moiety might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-[(6-amino-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methyl]pyridinium: Similar structure but with an amino group instead of a nitro group.

    1,3-Dimethyl-2-[(6-chloro-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methyl]pyridinium: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 1,3-Dimethyl-2-[(6-nitro-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methyl]pyridinium imparts unique chemical properties, such as the ability to undergo specific redox reactions. This makes it distinct from its amino or chloro analogs, which may have different reactivity and biological activities.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

Molecular Formula

C13H15N6O2+

Molecular Weight

287.30 g/mol

IUPAC Name

7-[(1,3-dimethylpyridin-1-ium-2-yl)methyl]-6-nitro-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H15N6O2/c1-9-4-3-5-17(2)10(9)6-11-12(19(20)21)7-14-13-15-8-16-18(11)13/h3-5,7-8,11H,6H2,1-2H3,(H,14,15,16)/q+1

InChI Key

RQYJGPBCFVBJQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=CC=C1)C)CC2C(=CNC3=NC=NN23)[N+](=O)[O-]

Origin of Product

United States

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